molecular formula C8H4ClNO3 B8427688 3-Chlorofuro[2,3-c]pyridine-5-carboxylic acid

3-Chlorofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B8427688
M. Wt: 197.57 g/mol
InChI Key: FEHRHXJVDIIVKO-UHFFFAOYSA-N
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Description

3-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

3-chlorofuro[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-5-3-13-7-2-10-6(8(11)12)1-4(5)7/h1-3H,(H,11,12)

InChI Key

FEHRHXJVDIIVKO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)OC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (231 μL, 2.6 mmol) is combined with CH2Cl2 (10 mL), cooled to −78° C., treated dropwise with DMSO (373 μL, 5.3 mmol) and stirred for 20 min. The cooled solution is treated dropwise with a solution of (3-chlorofuro[2,3-c]pyridin-5-yl)methanol (420 mg, 2.3 mmol) in THF (5 mL)/CH2Cl2 (5 mL), stirred for 1 h, then treated dropwise with Et3N (1.59 mL, 11.45 mmol). The mixture is stirred for 30 min at −78° C., then 30 min at 0° C. The mixture is washed with saturated NaHCO3 (20 mL) and the organics dried over K2CO3 and concentrated in vacuo to a yellow solid (410 mg). The crude material is chromatographed over 20 g slurry-packed silica gel, eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 322 mg (77%) of 3-chlorofuro[2,3-c]pyridine-5-carbaldehyde as a white solid. 1H NMR (CDCl3): δ 7.89, 8.33, 9.02, 10.18 ppm. 3-Chlorofuro[2,3-c]pyridine-5-carbaldehyde (317 mg, 1.74 mmol) is dissolved in THF (10 mL)/t-BuOH (5 mL)/H2O (5 mL), treated with a single portion of sodium chlorite (592 mg, 5.24 mmol) and KH2PO4 (473 mg, 3.48 mmol) and stirred at rt for 18 h. The reaction mixture is concentrated in vacuo to dryness, suspended in water (10 mL), acidified to pH 3.5 with concentrated HCl and stirred at rt for 2 h. The resulting solid is filtered, washed with water and dried in a vacuum oven at 40° C. for 18 h to afford 364 mg of 3-chlorofuro[2,3-c]pyridine-5-carboxylic acid as a white solid. MS (EI) m/z: 197 (M+).
Name
3-Chlorofuro[2,3-c]pyridine-5-carbaldehyde
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
592 mg
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
473 mg
Type
reactant
Reaction Step Two

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